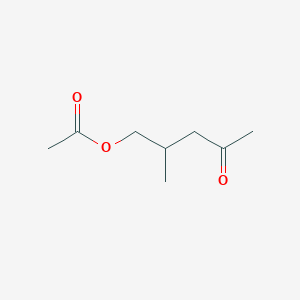

2-Methyl-4-oxopentyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxopentyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(4-7(2)9)5-11-8(3)10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZGZLCAVIUQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609411 | |

| Record name | 2-Methyl-4-oxopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65928-14-5 | |

| Record name | 2-Methyl-4-oxopentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 2 Methyl 4 Oxopentyl Acetate and Its Derivatives

Established Synthetic Routes

Traditional methods for the synthesis of 2-Methyl-4-oxopentyl acetate (B1210297) and its derivatives have relied on fundamental organic reactions. These routes, while foundational, are continuously being refined for improved outcomes.

Esterification Reactions and Related Approaches

Esterification represents a primary method for the synthesis of 2-Methyl-4-oxopentyl acetate. This typically involves the reaction of the corresponding alcohol, 4-hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol), with an acetylating agent. nist.gov The classic Fischer esterification, which utilizes an acid catalyst, is a common approach. organic-chemistry.org

Recent advancements have focused on developing more efficient and milder catalytic systems. For instance, surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) have been shown to effectively catalyze esterifications in water, offering a greener alternative to traditional methods. organic-chemistry.org Another approach involves the use of a 2,2'-biphenol-derived phosphoric acid catalyst, which promotes dehydrative esterification without the need to remove water, simplifying the reaction setup. organic-chemistry.org

| Catalyst/Reagent | Reaction Conditions | Key Advantages |

| p-dodecylbenzenesulfonic acid (DBSA) | In water | Enables selective esterification in an aqueous medium. organic-chemistry.org |

| 2,2'-biphenol-derived phosphoric acid | Toluene (B28343), 100 °C | No water removal required; suitable for gram-scale synthesis. organic-chemistry.org |

| Polymer-supported triphenylphosphine | Sonochemical method | Rapid reaction times, high yields, and purities without chromatography. organic-chemistry.org |

Acetylation Strategies and Derivatization Techniques

Acetylation, a specific type of esterification using an acetyl source, is a direct route to 2-Methyl-4-oxopentyl acetate. Acetic anhydride (B1165640) is a common acetylating agent, and the reaction can be promoted by catalysts like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Research has demonstrated that even small amounts of DMAP can efficiently catalyze the acylation of alcohols under solvent-free conditions, with the added benefit of catalyst recyclability when using a polystyrene-supported version. organic-chemistry.org

Derivatization techniques are crucial for creating a variety of related compounds. For instance, the synthesis of N[2-(2-methyl-4-oxopentyl)]-acrylamide, also known as diacetone acrylamide, is achieved through a Ritter reaction involving acetone, acrylonitrile, and sulfuric acid. researchgate.net This monomer is a valuable building block in polymer chemistry. researchgate.net

Multi-component and Cascade Reactions in Oxopentyl Acetate Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. tcichemicals.comfrontiersin.org These one-pot procedures reduce waste and the labor involved in multi-step syntheses. wikipedia.org While specific MCRs for the direct synthesis of 2-Methyl-4-oxopentyl acetate are not extensively documented, the principles of MCRs are applied in the synthesis of more complex molecules where an oxopentyl acetate moiety might be incorporated. frontiersin.orgjppres.com

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient for building molecular complexity from simple starting materials. wikipedia.org20.210.105 For example, a cascade reaction was employed in the synthesis of quinazolinones, where a Michael addition was a key step. researchgate.net Such strategies could be conceptually applied to the synthesis of functionalized oxopentyl acetate derivatives.

Novel Synthetic Approaches and Catalyst Development

The quest for more sustainable, efficient, and safer chemical processes has driven the development of innovative synthetic methodologies. These include the use of continuous flow systems and biocatalysis.

Continuous Flow Synthesis Methodologies for Oxopentyl Acetate Intermediates

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering benefits such as enhanced safety, improved heat and mass transfer, and the potential for automation. u-tokyo.ac.jpacs.orgscielo.br This approach has been successfully applied to the synthesis of intermediates for complex molecules. For instance, a continuous-flow process has been developed for the synthesis of 3-chloro-4-oxopentyl acetate, a key intermediate for Vitamin B1. engineering.org.cnjustia.comresearchgate.net This method significantly reduces reaction times from days to minutes compared to traditional batch processes. researchgate.net

The advantages of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. acs.org

Increased Efficiency: Shorter reaction times and the elimination of intermediate purification steps lead to higher throughput. engineering.org.cnresearchgate.net

Scalability: Scaling up can be achieved by either increasing the reactor size or by running multiple reactors in parallel (numbering-up). scielo.br

| Intermediate | Synthetic Method | Key Advantages of Flow Chemistry |

| 3-chloro-4-oxopentyl acetate | Continuous-flow chlorination and decarboxylation/acylation | Reduced reaction time, improved mixing, and enhanced reaction efficiency. engineering.org.cnresearchgate.net |

| (S)-Rolipram | Multi-step continuous-flow synthesis using heterogeneous catalysts | No isolation of intermediates and no separation of catalysts or by-products. u-tokyo.ac.jp |

Chemo-Enzymatic and Biocatalytic Syntheses of Oxoalkyl Acetates

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. illinois.educolab.ws Chemo-enzymatic strategies, which combine enzymatic and chemical steps, leverage the strengths of both approaches to create efficient synthetic routes. nih.govbeilstein-journals.org

Lipases are a class of enzymes commonly used for the synthesis of esters, including oxoalkyl acetates, through enantioselective hydrolysis or esterification. researchgate.netresearchgate.net This approach is particularly valuable for producing chiral compounds with high enantiomeric excess. For example, lipase-catalyzed enantioselective hydrolysis has been used to prepare a key chiral intermediate for the synthesis of terpenoids. researchgate.net

The development of engineered enzymes through directed evolution is expanding the scope of biocatalysis to include reactions not found in nature. nih.gov This has the potential to open up new, highly efficient pathways for the synthesis of a wide range of functionalized acetate esters.

| Enzyme Type | Reaction | Application |

| Lipase | Enantioselective hydrolysis of racemic acetate | Preparation of a key chiral precursor for terpenoid synthesis. researchgate.net |

| Oxidoreductase (Polyphenol oxidase) | Regio-specific hydroxylation | Industrial synthesis of L-DOPA. illinois.edu |

| Engineered Protoglobin | Nitrene C-H insertion | Synthesis of chiral α-amino esters. nih.gov |

Radical Reactions and Photostimulated Pathways in Oxopentyl System Synthesis

Radical reactions and photostimulated pathways offer alternative and often milder conditions for the synthesis of oxopentyl systems. These methods can provide access to structures that are challenging to obtain through traditional ionic or concerted reactions.

A notable example involves the photostimulated reactions of 2-(2-iodophenyl)acetate ion with carbanions, proceeding through an SRN1 mechanism. researchgate.net This method has been successfully applied to synthesize ε-oxo acids, which are precursors to novel 3-benzazepin-2-ones. researchgate.net The reaction is initiated by photo-irradiation in a solvent like DMSO, using ketone enolate ions as nucleophiles. researchgate.net For instance, the reaction with the enolate of methyl isobutyl ketone (the precursor to the 2-methyl-4-oxopentyl moiety) resulted in the formation of 2-[2-(4-methyl-2-oxopentyl)phenyl]acetic acid in a 57% yield. researchgate.net This reaction demonstrates a high degree of regioselectivity in the coupling between the radical anion and the enolate ion. researchgate.net

The general mechanism for this SRN1 reaction involves the formation of a radical anion from the aryl iodide, which then fragments to an aryl radical. This radical subsequently reacts with the enolate carbanion to form a new radical anion, which then transfers an electron to another molecule of the starting aryl iodide to propagate the chain reaction.

Photochemical hydroacylation of unactivated olefins can also be achieved "on water," utilizing phenylglyoxylic acid as a photoinitiator. mdpi.com This process involves the generation of an acyl radical which then adds to the alkene. mdpi.com While not directly demonstrated for 2-methyl-4-oxopentyl acetate, this methodology presents a potential pathway for the synthesis of related oxoalkyl structures under environmentally benign conditions. mdpi.comnih.gov

The use of tris(trimethylsilyl)silane (B43935) (TTMSS) as a reducing agent in radical reactions provides another avenue for C-C bond formation. mdpi.com For example, it can be used for the perfluoroalkylation of olefins and in radical cascade reactions to form nitrogen-containing heterocycles. mdpi.com

Iminoxyl radicals, generated from oximes, are also valuable intermediates in organic synthesis. beilstein-journals.org These radicals can undergo intramolecular cyclization reactions, primarily forming five-membered rings like isoxazolines through C-O bond formation. beilstein-journals.org The oxidation of β,γ- and γ,δ-unsaturated oximes can lead to the formation of these heterocyclic structures. beilstein-journals.org

| Reaction Type | Reactants | Key Reagents/Conditions | Product | Yield (%) | Reference |

| Photostimulated SRN1 | 2-(2-iodophenyl)acetic acid, Methyl isobutyl ketone | t-BuOK, DMSO, hv | 2-[2-(4-Methyl-2-oxopentyl)phenyl]acetic acid | 57 | researchgate.net |

| Photochemical Hydroacylation | Unactivated Olefins, Aldehydes | Phenylglyoxylic acid, "on water", hv | Hydroacylated Product | - | mdpi.com |

| Radical Cascade | - | (TMS)3SiH, t-BuOOH, Fe(II) | Nitrogen-containing heterocycle | Good | mdpi.com |

| Iminoxyl Radical Cyclization | β,γ- and γ,δ-unsaturated oximes | Oxidizing agent | Isoxazolines | - | beilstein-journals.org |

Synthesis of Structurally Related Oxopentyl Acetates and Analogues

The synthesis of structurally related oxopentyl acetates and their analogues is crucial for expanding the chemical space and exploring structure-activity relationships. Methodologies have been developed for stereoselective synthesis, introduction of halogens, and incorporation of nitrogen-containing moieties.

Stereoselective Synthesis of Chiral Oxoalkyl Acetates

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry. upol.cz Asymmetric catalysis is a key strategy to achieve this, utilizing chiral catalysts to control the stereochemical outcome of a reaction. frontiersin.org

One approach to chiral α-stereogenic oxetanols and azetidinols involves the iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with oxetanones and azetidinones. nih.gov This method, mediated by 2-propanol, has been shown to produce highly enantiomerically enriched products. nih.gov Although not directly applied to 2-methyl-4-oxopentyl acetate, the principles of using chiral ligands to induce stereoselectivity are broadly applicable to the synthesis of chiral oxoalkyl acetates.

Asymmetric reduction of ketones is another powerful tool for creating chiral centers. researchgate.net For example, the asymmetric transfer hydrogenation of various ketones using a chiral ruthenium complex catalyst can achieve high enantiomeric excess. researchgate.net This methodology could potentially be applied to the carbonyl group of an appropriate oxopentyl precursor to generate a chiral alcohol, which could then be acetylated.

The Sharpless asymmetric dihydroxylation of α-methyl styrenes is a well-established method for producing highly enantioenriched diols, which can then be further transformed. nih.gov While not a direct route to oxoalkyl acetates, it demonstrates a reliable method for introducing chirality that could be adapted.

Electrochemical methods also offer pathways for asymmetric synthesis. beilstein-journals.org The use of chiral supporting electrolytes or chiral mediators can induce chirality during electrochemical reactions, such as the anodic oxidation of enol acetates. beilstein-journals.org

Synthesis of Halogenated Oxopentyl Acetates

Halogenated organic compounds are important as synthetic intermediates and can exhibit unique biological activities. The synthesis of halogenated oxopentyl acetates can be achieved through various methods.

For instance, 3-chloro-4-oxopentyl acetate has been prepared via a continuous-flow process from chlorinate acetyl butyrolactone. engineering.org.cn This intermediate is valuable in the synthesis of larger molecules, such as Vitamin B1. engineering.org.cnacs.org

Another general approach to halo-substituted keto esters involves the reaction of cumene (B47948) or toluene derivatives with 4-chlorobutyryl chloride in the presence of a Lewis acid like aluminum chloride. The resulting halo-substituted keto esters can then be further modified.

The synthesis of halogenated heterocycles often involves the use of halogenated starting materials or specific halogenating reagents. For example, halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles were synthesized from 2,2'-biindole and 3-(dimethylamino)-2-haloacroleins in the presence of trifluoromethanesulfonic anhydride. sapub.org While not directly related to oxopentyl acetates, these methods highlight general strategies for incorporating halogens into organic molecules.

| Halogenated Compound | Synthetic Method | Starting Materials | Key Reagents | Reference |

| 3-Chloro-4-oxopentyl acetate | Continuous-flow process | Chlorinate acetyl butyrolactone | - | engineering.org.cn |

| Halo-substituted keto esters | Friedel-Crafts acylation | Cumene/Toluene derivatives, 4-Chlorobutyryl chloride | Aluminum chloride | |

| Halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles | Condensation | 2,2'-Biindole, 3-(Dimethylamino)-2-haloacroleins | Trifluoromethanesulfonic anhydride | sapub.org |

Synthesis of Nitrogen-Containing Oxopentyl Derivatives and Their Acetates

Nitrogen-containing heterocycles are prevalent in pharmaceuticals and other biologically active molecules. nih.govopenmedicinalchemistryjournal.com Incorporating nitrogen into the oxopentyl scaffold can lead to a diverse range of derivatives with potentially interesting properties.

A series of novel halogen-substituted deoxyvasicinone (B31485) derivatives have been synthesized by condensing halogenated anthranilic acids with 4-aminobutyric acid. researchgate.net This work also describes the synthesis of acetyl deoxyvasicinone analogues from 2-(4-oxopentyl)quinazolin-4(3H)-ones via linear cyclizations. researchgate.net

The synthesis of N-[2-(2-methyl-4-oxopentyl)]-acrylamide, also known as diacetone acrylamide, is achieved from acetone, acrylonitrile, and sulfuric acid. researchgate.net This monomer can be polymerized to create materials with various applications. researchgate.net

The synthesis of nitrogen-containing heterocycles can also be achieved through sequential reactions of aminoalkynes with carbonyls, often utilizing metal catalysis. nih.gov Greener synthetic routes using solvents like water or PEG are also being developed for the synthesis of nitrogen-containing heterocycles. mdpi.com

Valsartan, an antihypertensive drug, contains a N-(1-oxopentyl) moiety. googleapis.com Its synthesis involves the acylation of the valine methyl ester derivative with valeryl chloride. googleapis.com This highlights a common strategy for introducing an oxopentyl group onto a nitrogen atom.

| Nitrogen-Containing Derivative | Synthetic Approach | Key Precursors | Reference |

| Acetyl deoxyvasicinone analogues | Linear cyclization | 2-(4-Oxopentyl)quinazolin-4(3H)-ones | researchgate.net |

| N-[2-(2-Methyl-4-oxopentyl)]-acrylamide | Ritter reaction | Acetone, Acrylonitrile | researchgate.net |

| Valsartan | Acylation | Valine methyl ester derivative, Valeryl chloride | googleapis.com |

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4 Oxopentyl Acetate Systems

Ketone Reactivity Studies

The ketone group, specifically a pentan-4-one structure, is a site of significant chemical activity within the 2-Methyl-4-oxopentyl acetate (B1210297) molecule. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent acidic α-hydrogens.

Carbonyl Condensation Reactions and Related Transformations

Carbonyl condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. organicchemistrytutor.com In these reactions, one carbonyl compound, through the formation of an enol or enolate, acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. testbook.com This results in the formation of a β-hydroxy aldehyde or β-hydroxy ketone, which can subsequently undergo dehydration to yield a conjugated enone. ucc.ie

For 2-Methyl-4-oxopentyl acetate, which possesses a 1,5-dicarbonyl relationship (considering the ester carbonyl), intramolecular condensation reactions are a significant possibility, particularly under basic conditions. pressbooks.publibretexts.orgchemistrysteps.comfiveable.me Treatment of 1,5-dicarbonyl compounds with a base can lead to an intramolecular aldol (B89426) reaction, resulting in the formation of a six-membered ring. libretexts.orgchemistrysteps.com The mechanism involves the formation of an enolate at one of the α-carbons, which then acts as an internal nucleophile, attacking the other carbonyl group. fiveable.me The stability of the resulting five- or six-membered rings makes these intramolecular reactions thermodynamically favorable. pressbooks.publibretexts.orgchemistrysteps.com For example, the base-catalyzed intramolecular aldol condensation of 2,6-heptanedione (B80457) yields a cyclohexenone product. pressbooks.publibretexts.org

Reductive Pathways of the Oxo Group

The oxo group of 2-Methyl-4-oxopentyl acetate can be reduced to a secondary alcohol, a transformation of significant interest in synthetic chemistry, particularly for the generation of chiral centers. Catalytic asymmetric hydrogenation of β-keto esters is a well-established method for producing enantiomerically enriched β-hydroxy esters, which are valuable chiral building blocks. organic-chemistry.org

Various transition-metal catalysts are effective for the hydrogenation of ketones to secondary alcohols. thieme-connect.de The stereoselectivity of the reduction of substituted cyclohexanones, for instance, is highly dependent on the reaction conditions. thieme-connect.de For the asymmetric hydrogenation of β-keto esters, chiral ruthenium complexes are often employed. libretexts.org The performance of these catalytic systems can be highly efficient, achieving excellent yields and high enantiomeric excess (ee). researchgate.net

Below is a table summarizing the performance of various chiral ruthenium catalysts in the asymmetric hydrogenation of β-keto esters, which serves as a model for the reduction of the ketone in 2-Methyl-4-oxopentyl acetate.

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Rh-(R,S)-Josiphos complex | Ethyl 3-oxobutanoate | Not specified | 97 | libretexts.org |

| Iridium/spiro PAP | β-aryl β-ketoesters | Not specified | Not specified | libretexts.org |

| Ir/f-diaphos | β-aryl β-keto amides | up to 99 | up to 99 | researchgate.net |

Oxidative Transformations Involving Ketone Moieties

Ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions with strong oxidizing agents, they can undergo oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group. organic-chemistry.orgacs.orgrsc.orgnih.govacs.org A more controlled and synthetically useful oxidative transformation of ketones is the Baeyer-Villiger oxidation. wikipedia.orgbeilstein-journals.orgacs.org

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid or peroxide as the oxidant. wikipedia.orgbeilstein-journals.org The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. wikipedia.orgorganic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For 2-Methyl-4-oxopentyl acetate, the two groups attached to the ketone carbonyl are a methyl group and a substituted propyl group. Based on the migratory aptitude, the substituted propyl group would be expected to migrate preferentially.

Furthermore, β-keto esters can undergo oxidative cleavage under specific conditions. For instance, an Oxone/aluminum trichloride (B1173362) system can mediate the oxidative cleavage of β-keto esters to yield α-keto esters. organic-chemistry.orgacs.orgnih.govacs.org This one-step oxidation occurs in aqueous media and offers high yields and short reaction times. organic-chemistry.orgacs.orgnih.govacs.org Another method involves a copper-catalyzed TEMPO oxidative cleavage of the α-methylene group of β-keto esters to form α-keto esters. rsc.org

Ester Cleavage and Formation Mechanisms

The acetate ester functionality in 2-Methyl-4-oxopentyl acetate is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond. The primary reactions of this moiety are hydrolysis and transesterification.

Hydrolysis Mechanisms of Acetate Esters

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, and it can be catalyzed by either acid or base. scribd.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. scribd.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid and regenerate the acid catalyst. scribd.com This reaction is reversible, and the position of the equilibrium is dependent on the concentration of water. scribd.com The kinetics of acid-catalyzed hydrolysis of esters like ethyl acetate have been studied extensively. scribd.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. epa.gov This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form a carboxylic acid. epa.gov The carboxylic acid is then deprotonated by the alkoxide or another hydroxide ion to form a carboxylate salt. epa.gov This final acid-base step is essentially irreversible and drives the reaction to completion. The rate of this reaction is dependent on the concentrations of both the ester and the base. testbook.comscihub.org

The table below presents kinetic data for the hydrolysis of various acetate esters under acidic and basic conditions.

| Ester | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| Ethyl Acetate | Base-catalyzed (NaOH) at 28°C | ~0.003 min-1cm-3 | scihub.org |

| Various Chloro-substituted Alkyl Acetates | Acid-catalyzed in water at 25°C | Data available in source | researchgate.net |

| Ethyl Acetate | Alkaline hydrolysis at 25°C | 0.1120 L·mol-1·s-1 (initial) | uv.es |

Transesterification Processes and Kinetics

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. ucc.ienih.govrsc.org This reaction can be catalyzed by acids, bases, or enzymes (lipases). ucc.ienih.govrsc.org The transesterification of β-keto esters is a particularly useful transformation in organic synthesis. ucc.ienih.govrsc.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The carbonyl oxygen is protonated, followed by nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, proton transfer, and elimination of the original alcohol.

Base-Catalyzed Transesterification: An alkoxide ion, acting as a strong nucleophile, attacks the ester carbonyl, leading to a tetrahedral intermediate that expels the original alkoxide. This is an equilibrium process, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the product alcohol.

Enzyme-Catalyzed Transesterification: Lipases are commonly used enzymes for catalyzing transesterification reactions under mild conditions. google.comchemicalpapers.comresearchgate.nettandfonline.com The reaction often follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the ester to form an acyl-enzyme intermediate, releasing the first alcohol. The acyl-enzyme intermediate then reacts with the second alcohol to form the new ester and regenerate the enzyme. tandfonline.com Lipase-catalyzed transesterification has been successfully applied to the synthesis of various esters, including those from β-keto esters. google.com

The following table provides kinetic data for the transesterification of ethyl acetate.

| Reaction | Catalyst | Kinetic Model | Key Findings | Reference |

|---|---|---|---|---|

| Esterification of acetic acid and ethanol (B145695) | Al-pillared clay | Second-order | Rate constant depends on acid:alcohol mole ratio and catalyst weight | researchgate.net |

| Esterification of ethanol and acetic acid | Lipase | Michaelis-Menten (with substrate inhibition) | Substrate (acid) inhibition was observed | chemicalpapers.com |

| Transesterification of ethyl acetate with methanol (B129727) | Acidic ion exchange resins | Dependent on catalyst type and reactant molar ratio | Catalytic activity influenced by degree of crosslinking of the resin | semanticscholar.org |

Intramolecular Cyclization and Rearrangement Reactions Involving Oxopentyl Acetates

The structure of 2-Methyl-4-oxopentyl acetate, featuring a ketone and an acetate group separated by a three-carbon chain, makes it a candidate for intramolecular cyclization reactions. These reactions are typically promoted by either acidic or basic conditions, leading to the formation of cyclic structures.

Under basic conditions , an intramolecular aldol-type condensation is a probable pathway. The reaction would be initiated by the deprotonation of one of the α-carbons of the ketone moiety. 2-Methyl-4-oxopentyl acetate has two enolizable positions: the methyl group (C-5) and the methylene (B1212753) group (C-3). Deprotonation at C-5 would lead to a carbanion that could attack the electrophilic carbonyl carbon of the acetate group. However, this would result in the formation of a highly strained four-membered ring, which is generally disfavored.

Alternatively, and more plausibly, deprotonation at the C-3 methylene position would generate an enolate that can undergo an intramolecular nucleophilic attack on the ketone carbonyl at C-4. This process, if followed by dehydration, would lead to the formation of a five-membered ring, a thermodynamically more stable outcome. Such intramolecular aldol reactions are well-documented for dicarbonyl compounds and are known to favor the formation of five- and six-membered rings. libretexts.orgchemistrysteps.comlibretexts.orgkhanacademy.orgyoutube.com

Under acidic conditions , the reaction mechanism would likely involve the enol form of the ketone. Protonation of the carbonyl oxygen of the ketone would be followed by tautomerization to the more nucleophilic enol. The enol can then attack the protonated carbonyl of the acetate group. Subsequent cyclization and elimination of a molecule of water would also lead to a cyclic product.

Another potential rearrangement for compounds with a similar divinyl ketone substructure is the Nazarov cyclization . acs.org While 2-Methyl-4-oxopentyl acetate itself is not a divinyl ketone, it is conceivable that under certain conditions, it could be a precursor to a species that undergoes a Nazarov-type cyclization. This reaction typically proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. acs.org The formation of the necessary conjugated system from 2-Methyl-4-oxopentyl acetate would require specific reaction conditions that are not readily apparent from its structure.

Reaction Kinetics and Thermodynamic Considerations of Oxopentyl Acetate Transformations

The kinetics of intramolecular reactions, such as the potential cyclization of 2-Methyl-4-oxopentyl acetate, are governed by several factors including the stability of intermediates and the height of the activation energy barriers for each step. For an intramolecular aldol condensation, the rate-determining step is typically the initial deprotonation to form the enolate or the subsequent carbon-carbon bond formation. mdpi.com The relative rates of deprotonation at the C-3 versus the C-5 position would influence the product distribution, although as previously mentioned, the formation of a five-membered ring is thermodynamically favored over a three-membered ring. libretexts.org

The thermodynamics of the cyclization process are dictated by the change in Gibbs free energy (ΔG). The conversion of an acyclic compound to a cyclic one involves a trade-off between the loss of conformational entropy and the gain in enthalpy from the formation of a new sigma bond and potentially a conjugated system. The stability of five- and six-membered rings generally makes their formation thermodynamically favorable. libretexts.org

| Plausible Reaction Pathway | Key Intermediates | Thermodynamic Driving Force |

| Base-Catalyzed Intramolecular Aldol Condensation | Enolate, Alkoxide | Formation of a stable 5-membered ring. |

| Acid-Catalyzed Intramolecular Aldol Condensation | Enol, Protonated Carbonyl | Formation of a stable 5-membered ring and a conjugated system. |

Mechanistic Investigations using Computational Chemistry for Oxopentyl Acetate Systems

For the potential intramolecular aldol condensation of 2-Methyl-4-oxopentyl acetate, DFT calculations could be employed to:

Determine the relative acidities of the α-protons at C-3 and C-5 to predict the regioselectivity of enolate formation.

Calculate the activation energy barriers for the cyclization pathways leading to both the five-membered and the thermodynamically disfavored three-membered ring products.

Model the transition state structures for the key bond-forming and dehydration steps.

Investigate the influence of solvent on the reaction mechanism and energetics.

Similarly, for a hypothetical Nazarov-type cyclization, computational studies could elucidate the feasibility of forming the required pentadienyl cation intermediate and calculate the activation barrier for the electrocyclic ring closure. acs.orgnih.gov DFT calculations have been successfully used to study the transition states of Nazarov cyclizations for various substituted divinyl ketones. nih.gov

| Computational Method | Information Gained | Relevance to 2-Methyl-4-oxopentyl Acetate |

| Density Functional Theory (DFT) | Transition state geometries, activation energies, reaction pathways. rsc.orgnih.gov | Elucidation of the most probable cyclization and rearrangement mechanisms. |

| Ab initio methods | High-accuracy energy calculations for key species. | Refinement of the thermodynamic and kinetic parameters of potential reactions. |

| Molecular Dynamics (MD) | Solvation effects and conformational analysis. | Understanding the role of the solvent and substrate conformation on reactivity. |

Advanced Analytical and Spectroscopic Characterization in Research of 2 Methyl 4 Oxopentyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Methyl-4-oxopentyl acetate (B1210297). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental NMR techniques used for the characterization of 2-Methyl-4-oxopentyl acetate.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For 2-Methyl-4-oxopentyl acetate, distinct signals are expected for the various proton groups within the molecule. The integration of these signals corresponds to the relative number of protons in each group, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Methyl-4-oxopentyl acetate gives a distinct signal, allowing for the identification of all carbon environments, including the carbonyl groups of the ketone and ester functionalities.

Predicted NMR Data for 2-Methyl-4-oxopentyl acetate:

| ¹H NMR Data | ¹³C NMR Data |

| Assignment | Predicted Chemical Shift (ppm) |

| H-a | 2.04 |

| H-b | 3.90 |

| H-c | 1.95 |

| H-d | 0.92 |

| H-e | 2.45 |

| H-f | 2.15 |

This is a predictive table based on analogous structures and chemical shift theory.

To further elucidate the complex structure and confirm assignments made from 1D NMR, various 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-Methyl-4-oxopentyl acetate, COSY would show correlations between the protons on adjacent carbons, for instance, between the methine proton (H-c) and the methylene (B1212753) protons of the ethyl group, as well as the methyl protons (H-d).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded carbon and proton atoms. An HMQC or HSQC spectrum of 2-Methyl-4-oxopentyl acetate would show a cross-peak for each carbon atom that has attached protons, linking the signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the acetyl protons (H-a) and the ester carbonyl carbon (C-g), and between the methylene protons (H-e) and the ketone carbonyl carbon (C-h).

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of 2-Methyl-4-oxopentyl acetate is expected to show strong absorption bands characteristic of its ester and ketone functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Key Vibrational Frequencies for 2-Methyl-4-oxopentyl acetate:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1740-1720 (strong) | 1740-1720 (weak) |

| Ketone C=O | Stretch | 1725-1705 (strong) | 1725-1705 (medium) |

| C-O (ester) | Stretch | 1300-1000 (strong) | 1300-1000 (weak) |

| C-H (alkane) | Stretch | 2950-2850 (medium-strong) | 2950-2850 (strong) |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2-Methyl-4-oxopentyl acetate, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve cleavage at the ester and ketone functionalities.

Predicted Key Fragments in the Mass Spectrum of 2-Methyl-4-oxopentyl acetate:

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 158 | [M]⁺ | Molecular Ion |

| 115 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 101 | [M - C₄H₇O]⁺ | Cleavage alpha to the ketone |

| 85 | [CH₃COCH₂CH(CH₃)]⁺ | Cleavage of the ester C-O bond |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak for acetates) |

This is a predictive table based on established fragmentation rules for esters and ketones.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating 2-Methyl-4-oxopentyl acetate from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For the analysis of a moderately polar compound like 2-Methyl-4-oxopentyl acetate, reversed-phase HPLC is a suitable methodology.

A typical HPLC method for the analysis of 2-Methyl-4-oxopentyl acetate would involve a non-polar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase can be optimized to achieve the desired separation.

Exemplary HPLC Parameters for 2-Methyl-4-oxopentyl acetate Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore |

| Injection Volume | 10-20 µL |

This method would allow for the determination of the purity of 2-Methyl-4-oxopentyl acetate and the quantification of any impurities present.

Gas Chromatography (GC) Applications in Ester Analysis

Gas chromatography (GC) is a primary analytical technique for the analysis of volatile and thermally stable compounds like esters, including 2-Methyl-4-oxopentyl acetate. researchgate.net It is widely used for assessing the purity of a sample, quantifying its concentration, and separating it from other components in a mixture. cdnsciencepub.comtandfonline.com The successful analysis of esters by GC depends on the optimization of several parameters, including the injection technique, column type, and detector.

Split injection is a common technique used for introducing the sample into the chromatograph, which helps to prevent column overloading and ensures sharp, well-defined peaks. cdnsciencepub.comlibretexts.org The choice of the capillary column, specifically its stationary phase, is critical for achieving effective separation. For esters, capillary columns made of fused silica (B1680970) are standard. cdnsciencepub.com Stationary phases of intermediate polarity are often suitable, as they balance high-resolution capability with thermal stability. cdnsciencepub.com More polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax), are also frequently used for the analysis of esters and other polar compounds. researchgate.net

Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS). tandfonline.com GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, as it provides not only retention time data for quantification but also mass spectra that can be used to identify the compound based on its fragmentation pattern. rsc.org For the analysis of acetates, a high inlet temperature (e.g., 295 °C) can be employed to ensure rapid vaporization of the analyte. libretexts.org

| Parameter | Typical Specification for Ester Analysis | Purpose |

| Injection Technique | Split/Splitless Injection | Prevents column overload and ensures sharp peaks. cdnsciencepub.comlibretexts.org |

| Column Type | Fused-Silica Capillary Column | Provides high resolution and efficiency. cdnsciencepub.com |

| Stationary Phase | Intermediate or High Polarity (e.g., Polyethylene Glycol) | Selectively interacts with esters for effective separation. researchgate.netcdnsciencepub.com |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides sensitive detection and/or structural information. tandfonline.com |

| Inlet Temperature | ~250-295 °C | Ensures rapid and complete vaporization of the sample. tandfonline.comlibretexts.org |

| Oven Program | Temperature gradient (e.g., 50 °C to 230 °C) | Allows for the separation of compounds with different boiling points. tandfonline.com |

Column Chromatography and Thin-Layer Chromatography for Purification

Column chromatography and Thin-Layer Chromatography (TLC) are indispensable techniques for the purification of synthesized compounds like 2-Methyl-4-oxopentyl acetate from reaction mixtures. american-ajiras.comgithub.io These methods separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Thin-Layer Chromatography (TLC) is primarily used as a rapid, qualitative tool to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. dtic.milresearchgate.net A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent, typically silica gel. dtic.mil The plate is then developed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the eluent). The eluent ascends the plate by capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase. dtic.mil Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the silica gel and move shorter distances. dtic.mil Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using chemical stains such as iodine vapor or p-anisaldehyde. dtic.milnih.gov

Column Chromatography is a preparative technique used to separate and purify larger quantities of a compound. github.io A glass column is packed with an adsorbent, most commonly silica gel, which serves as the stationary phase. nih.gov The crude product mixture is loaded onto the top of the column and is then eluted with a solvent system (mobile phase), often determined through prior TLC analysis. github.ionih.gov A common eluent system for purifying esters involves a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate. nih.govchemaxon.com The polarity of the eluent can be adjusted by changing the ratio of the solvents to achieve the desired separation. As the solvent flows through the column, the components of the mixture are separated into bands. These bands are collected in sequential fractions as they exit the column. The purity of these fractions is then typically assessed by TLC to identify and combine those containing the pure desired product. github.ionih.gov

| Technique | Stationary Phase | Mobile Phase (Eluent) | Primary Application |

| Thin-Layer Chromatography (TLC) | Silica Gel on a plate | Mixtures of hexanes and ethyl acetate (variable ratios) acs.org | Reaction monitoring and solvent system optimization. dtic.mil |

| Column Chromatography | Silica Gel packed in a column | Mixtures of hexanes/petroleum ether and ethyl acetate nih.govchemaxon.com | Preparative purification of the target compound. american-ajiras.com |

Theoretical Spectroscopy and Comparison with Experimental Data

While experimental spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structure elucidation, their power is greatly enhanced when compared with theoretically predicted spectra. Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to calculate the spectroscopic properties of molecules with a high degree of accuracy. american-ajiras.comdtic.mil This comparison serves as a robust method for validating an assigned chemical structure.

The process begins with the generation of a 3D model of the proposed molecule, 2-Methyl-4-oxopentyl acetate. The geometry of this model is then optimized to find its lowest energy conformation. Using this optimized structure, spectroscopic parameters can be calculated. For NMR spectroscopy, this involves calculating the nuclear magnetic shielding tensors. american-ajiras.com Methods like Gauge-Including Atomic Orbitals (GIAO) are commonly employed for this purpose, often using functionals such as B3LYP or WP04 and a suitable basis set (e.g., 6-311+G(2d,p)). american-ajiras.comgithub.io The calculated shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net The resulting theoretical ¹H and ¹³C NMR spectra can be directly compared to the experimental spectra. A close agreement between the predicted and measured chemical shifts and coupling patterns provides strong evidence for the correctness of the proposed structure. nih.gov

Similarly, IR vibrational frequencies can be calculated using DFT. dtic.mil The calculation determines the normal modes of vibration and their corresponding frequencies and intensities. iastate.edu Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the calculated values are typically multiplied by a scaling factor to better match the experimental data. bluelaze.com For 2-Methyl-4-oxopentyl acetate, theoretical calculations would predict two distinct carbonyl (C=O) stretching frequencies—one for the ketone functional group (expected experimentally around 1715 cm⁻¹) and one for the ester functional group (expected experimentally around 1740 cm⁻¹). libretexts.orgpressbooks.pub The correspondence between the calculated and observed frequencies and intensities in the IR spectrum helps to confirm the presence and electronic environment of these functional groups.

| Spectroscopic Data | Experimental Observation (Expected for 2-Methyl-4-oxopentyl acetate) | Theoretical Calculation (DFT) | Purpose of Comparison |

| ¹³C NMR Chemical Shift | Ketone C=O: ~208 ppm, Ester C=O: ~170 ppm | Predicts nuclear magnetic shielding constants, converted to chemical shifts. american-ajiras.com | Confirms the electronic environment of each carbon atom, distinguishing between the two carbonyl carbons. |

| ¹H NMR Chemical Shift | Protons alpha to ketone: ~2.2-2.5 ppm, Acetate methyl protons: ~2.0 ppm | Predicts magnetic shielding for each proton, yielding chemical shifts. nih.gov | Verifies the connectivity and spatial arrangement of hydrogen atoms in the molecule. |

| IR Vibrational Frequency | Ketone C=O stretch: ~1715 cm⁻¹, Ester C=O stretch: ~1740 cm⁻¹ | Calculates vibrational frequencies and intensities for all normal modes. dtic.mil | Confirms the presence and integrity of specific functional groups (ketone and ester). |

Theoretical and Computational Chemistry Studies on 2 Methyl 4 Oxopentyl Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy based on the electron density. researchgate.net This approach is widely used to study the electronic structure and properties of organic molecules, including esters and ketones. mdpi.com

For 2-Methyl-4-oxopentyl acetate (B1210297), DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for predicting reactivity. arkat-usa.org

Determine thermodynamic properties: Including enthalpy of formation, Gibbs free energy, and entropy.

The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results. scispace.com For a molecule containing carbonyl and ester functional groups, hybrid functionals like B3LYP are often used in conjunction with Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets. ukm.my

Table 1: Illustrative DFT-Calculated Electronic Properties of 2-Methyl-4-oxopentyl Acetate (Hypothetical Data)

| Property | Calculated Value | Units |

|---|---|---|

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.5 | Debye |

This table presents hypothetical data that would be obtained from DFT calculations to illustrate the typical output.

Conformational Analysis and Molecular Dynamics Simulations of Oxopentyl Acetate Analogues

The biological activity and physical properties of a flexible molecule like 2-Methyl-4-oxopentyl acetate are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and understand the energy landscape of their interconversion.

Conformational analysis can be performed by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step using quantum mechanical methods. For a molecule with multiple rotatable bonds, this can be computationally expensive. Therefore, molecular mechanics force fields are often used for an initial scan, followed by higher-level calculations for the low-energy conformers. The study of β-keto esters has shown that even with steric hindrance, different stable conformations can be identified. mdpi.com

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational space and thermodynamic properties of a molecule in a simulated environment (e.g., in a solvent). mdpi.com For analogues like pentyl acetate, MD simulations can reveal how the molecule folds and interacts with its surroundings, which is crucial for understanding its behavior in solution. Such simulations have been used to study the association processes of drug-like compounds in aqueous solutions. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of chemical reactions is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction pathways and the characterization of transient species like transition states.

For 2-Methyl-4-oxopentyl acetate, reaction pathway modeling can be applied to study various reactions, such as its synthesis via esterification or its hydrolysis. The Fischer esterification, for example, proceeds through a series of protonation, nucleophilic attack, and elimination steps, all of which can be modeled computationally. masterorganicchemistry.commasterorganicchemistry.com

Transition state (TS) analysis is key to understanding reaction kinetics. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. Studies on ester hydrolysis have utilized computational approaches to determine the acidity and structure of transition state complexes. arkat-usa.orgresearchgate.net

Table 2: Hypothetical Activation Energies for the Acid-Catalyzed Hydrolysis of 2-Methyl-4-oxopentyl Acetate

| Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of Carbonyl | TS1 | 5.2 |

| Nucleophilic attack by Water | TS2 | 15.8 |

| Proton Transfer | TS3 | 8.1 |

This table provides a hypothetical breakdown of activation energies for the steps in an acid-catalyzed hydrolysis reaction, as might be determined through computational modeling.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectra are highly sensitive to the electronic environment of the nuclei. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict ¹H and ¹³C NMR spectra with good accuracy. modgraph.co.uk These predictions can be invaluable for assigning experimental spectra and for conformational analysis. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical IR spectrum can be generated. scispace.com Comparing the calculated spectrum with the experimental one can help in identifying characteristic functional groups and confirming the molecular structure. For esters, the C=O and C-O stretching frequencies are particularly important. orgchemboulder.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. youtube.com This can be useful for understanding the electronic transitions in molecules with chromophores, such as the carbonyl group in 2-Methyl-4-oxopentyl acetate.

Validation against experimental data is a crucial step in any computational study. The accuracy of the chosen theoretical method can be assessed by comparing the predicted properties (e.g., bond lengths, bond angles, vibrational frequencies, NMR chemical shifts) with available experimental data for the molecule or its analogues. sns.it This validation process helps to ensure the reliability of the computational model and its predictions.

Role of 2 Methyl 4 Oxopentyl Acetate As a Synthetic Intermediate and Functional Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the ketone and acetate (B1210297) functionalities allows 2-methyl-4-oxopentyl acetate and its derivatives to serve as valuable precursors in the synthesis of important organic molecules, including vitamins and heterocyclic systems.

Application in Vitamin B1 Synthesis Pathways

While 2-methyl-4-oxopentyl acetate itself is not directly used, structurally related halogenated derivatives of 4-oxopentyl acetate are crucial intermediates in the industrial synthesis of Thiamine (B1217682) (Vitamin B1). The core structure of these intermediates is essential for constructing the thiazole (B1198619) ring of the vitamin.

Specifically, compounds like 3-chloro-4-oxopentyl acetate and 3-bromo-4-oxopentyl acetate are employed. researchgate.netnih.gov For instance, a full continuous-flow synthesis of Vitamin B1 has been developed that utilizes 3-chloro-4-oxopentyl acetate as a key starting material. justia.com In this process, 3-chloro-4-oxopentyl acetate is reacted with 2-methyl-4-amino-5-(aminomethyl) pyrimidine (B1678525) and carbon disulfide to build the essential thiazole moiety of thiamine. justia.com The synthesis of oxythiamine, a thiamine antimetabolite, has also been achieved through the condensation of a pyrimidine derivative with 3ξ-bromo-4-oxopentyl acetate. nih.gov These syntheses underscore the importance of the 4-oxopentyl acetate scaffold as a foundational component for accessing the complex structure of Vitamin B1 and its analogues.

| Derivative | Role in Synthesis | Reference |

|---|---|---|

| 3-chloro-4-oxopentyl acetate | Key intermediate in the continuous-flow synthesis of Thiamine (Vitamin B1). justia.comacs.org | justia.com |

| 3-bromo-4-oxopentyl acetate | Reactant for the synthesis of Oxythiamine. | nih.gov |

| 3-mercapto-4-oxopentyl acetate | Intermediate prepared from 3-chloro-4-oxopentyl acetate for a convergent synthesis of Thiamine hydrochloride. | researchgate.net |

Synthesis of Heterocyclic Compounds Incorporating Oxopentyl Moieties

The structure of 2-methyl-4-oxopentyl acetate contains a 1,4-dicarbonyl relationship between the ketone and the ester's carbonyl group (upon hydrolysis). This arrangement makes it an ideal precursor for the Paal-Knorr synthesis, a classical and powerful method for synthesizing five-membered heterocyclic compounds. wikipedia.orgacs.org This reaction involves the condensation of a 1,4-dicarbonyl compound with various reagents to form furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.com

Furans: In the presence of an acid catalyst and heat, 1,4-diketones undergo dehydration to yield substituted furans. alfa-chemistry.comorganic-chemistry.org

Pyrroles: Reacting a 1,4-diketone with ammonia (B1221849) or a primary amine leads to the formation of substituted pyrroles. alfa-chemistry.com

Thiophenes: The synthesis of thiophenes is achieved by heating the 1,4-diketone with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). researchgate.net

By utilizing 2-methyl-4-oxopentyl acetate or its derivatives in a Paal-Knorr type reaction, a variety of substituted five-membered heterocycles can be accessed, demonstrating its utility as a versatile synthetic building block. acs.orggoogle.com

| Target Heterocycle | Required Reagent | General Conditions |

|---|---|---|

| Furan | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Dehydration/Cyclization |

| Pyrrole | Ammonia or Primary Amine (R-NH₂) | Condensation/Cyclization |

| Thiophene | Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) | Sulfurization/Cyclization |

Formation of Ring-Expanded Products

The carbon framework of 2-methyl-4-oxopentyl acetate can be conceptually employed in the formation of larger ring systems. Ring expansion reactions are important transformations that convert smaller, strained rings into more stable, larger rings. chemistrysteps.com One classic example is the Tiffeneau–Demjanov rearrangement, which expands cycloalkanones by one carbon. wikipedia.orgwikipedia.orgsynarchive.com This reaction proceeds through the formation of a 1-aminomethyl-cycloalkanol, which, upon treatment with nitrous acid, rearranges to form an enlarged cycloketone. wikipedia.orgslideshare.net

While direct application of 2-methyl-4-oxopentyl acetate in such a reaction is not prominently documented, its functional groups could be modified to create a suitable precursor. For example, intramolecular aldol (B89426) condensation could form a cyclic β-hydroxy ketone. Subsequent transformation of the acetate side chain into an aminomethyl group would generate a substrate poised for a Tiffeneau–Demjanov type ring expansion, thereby converting a five- or six-membered ring into a six- or seven-membered ring, respectively. organicreactions.orgwikipedia.org

Monomer and Polymerization Applications

The dual functionality of 2-methyl-4-oxopentyl acetate provides opportunities for its incorporation into polymeric materials, where the ketone and ester groups can impart specific properties or serve as handles for further modification and cross-linking.

Incorporation into Polymeric Systems as a Functional Monomer

To be incorporated into a polymer, 2-methyl-4-oxopentyl acetate would first need to be modified to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety. For example, a methacrylate (B99206) monomer bearing a reactive ketone side-chain, 2-(4-oxo-pentanoate) ethyl methacrylate (PAEMA), has been synthesized from levulinic acid (4-oxopentanoic acid) and hydroxyethyl (B10761427) methacrylate. nih.gov This functional monomer was successfully polymerized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create well-defined polymers. nih.gov The pendant ketone groups along the polymer backbone are then available for post-polymerization modification, allowing for the attachment of various molecules. nih.gov This strategy enables the creation of functional materials where the properties can be finely tuned by conjugating specific molecules to the ketone-bearing scaffold.

Cross-linking Chemistry Utilizing Oxopentyl Acetate Functionality

The ketone and acetate groups within a polymer structure derived from an oxopentyl acetate monomer can be utilized as reactive sites for cross-linking, which enhances the mechanical and thermal stability of the polymer. google.comlohtragon.com

Ketone-Based Cross-linking: The ketone's carbonyl group is an electrophilic site that can react with nucleophiles. Cross-linking of ketone-functionalized polymers can be achieved using difunctional nucleophiles such as diamines or dihydrazides. surrey.ac.ukgoogle.com The reaction with diamines forms stable imine (Schiff base) linkages between polymer chains, while reaction with dihydrazides forms hydrazone cross-links. surrey.ac.ukacs.org This type of chemistry is used to improve the properties of high-performance polymers like polyaryletherketones (PAEK). google.com

Acetate-Based Cross-linking: The acetate (ester) group can participate in cross-linking through several mechanisms.

Transesterification: In the presence of a suitable catalyst, such as dibutyltin (B87310) oxide or zinc acetate, ester groups on different polymer chains can undergo transesterification, forming a covalent network. kpi.uarsc.orgcapes.gov.br This process is used to cross-link ester-containing polymers like ethylene (B1197577) vinyl acetate (EVA). kpi.ua

Metal-Ligand Coordination: The oxygen atoms of the acetate group can act as ligands, coordinating with metal ions to form non-covalent cross-links. researchgate.netacs.org Metal acetates, such as those of palladium(II) or iron(II), can be added to polymers, where the metal ions coordinate with functional groups on the polymer chains, effectively cross-linking them and altering material properties like gas permeability. lohtragon.commdpi.commanchester.ac.uk

Development of Protecting Group Strategies

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent unwanted side reactions. The selection of a protecting group is critical and is based on its stability to various reaction conditions and, importantly, the ease and selectivity of its removal. The oxopentyl moiety, structurally related to 2-Methyl-4-oxopentyl acetate, has been explored for its utility in such protective schemes.

Thermolabile Protecting Group Systems Employing Oxopentyl Moieties

Thermolabile protecting groups, which are removed by heating, offer an attractive alternative to traditional chemically-labile groups, as they often allow for deprotection under neutral conditions, minimizing side reactions such as DNA alkylation. researchgate.netnih.gov The 4-oxopentyl group has been identified as a promising thermolabile protecting group for the phosphate/thiophosphate backbone in solid-phase oligonucleotide synthesis. researchgate.net

These heat-sensitive groups are particularly advantageous for applications like the synthesis of oligonucleotides directly on diagnostic microarrays. researchgate.netnih.gov The development of such "heat-driven" processes is part of a broader effort to create more efficient and cleaner methods for synthesizing nucleic acid sequences. researchgate.net While the conventional 2-cyanoethyl group is widely used, its removal under basic conditions can generate acrylonitrile, an undesirable alkylating agent. researchgate.netnih.gov Thermolytic groups, including the 4-oxopentyl group, circumvent this issue by enabling cleavage under neutral, thermal conditions. researchgate.net

Several thermolabile protecting groups have been developed for phosphate/thiophosphate protection, leveraging intramolecular cyclodeesterification reactions for their removal. openaccessgovernment.org These include moieties such as 2-(N-formyl-N-methyl)aminoethyl and 4-methylthio-1-butyl, alongside the 4-oxopentyl group. researchgate.netopenaccessgovernment.org

Deprotection Mechanisms and Kinetics in Oligonucleotide Synthesis

The efficient synthesis of oligonucleotides relies on rapid and clean deprotection steps. The 4-oxopentyl protecting group can be swiftly and easily removed from the phosphate/thiophosphate backbone post-synthesis. researchgate.net This deprotection is typically achieved under mild conditions at room temperature using reagents like pressurized gaseous amines or concentrated ammonium (B1175870) hydroxide (B78521). researchgate.net

The deprotection of base-labile protecting groups from the nucleobases themselves (e.g., benzoyl groups on adenine (B156593) and cytosine, isobutyryl group on guanine) is also a critical step. This is usually accomplished by heating the oligonucleotide in concentrated aqueous ammonia. The kinetics of these deprotection reactions are crucial; for instance, the removal of certain pyridine-derived thermolytic groups can be effected in as little as 30 minutes at 55°C. nih.gov

The general mechanism for the removal of many protecting groups used in oligonucleotide synthesis involves specific chemical cleavage reactions. For example, the widely used DMT (4,4'-dimethoxytrityl) group, which protects the 5'-hydroxyl of the nucleoside, is removed by treatment with an acid like trichloroacetic acid. The kinetics of this detritylation step must be carefully controlled to prevent depurination, an unwanted side reaction.

Below is an interactive data table summarizing the conditions for the removal of various protecting groups relevant to oligonucleotide synthesis.

| Protecting Group | Typical Reagent(s) | Conditions | Purpose |

| 4-Oxopentyl | Pressurized gaseous amines or conc. NH4OH | Ambient Temperature | Phosphate/Thiophosphate Protection |

| 2-Cyanoethyl | Concentrated Ammonia | Heating | Phosphate/Thiophosphate Protection |

| Dimethoxytrityl (DMT) | Trichloroacetic Acid (TCA) in Dichloromethane | Ambient Temperature | 5'-Hydroxyl Protection |

| Benzoyl (on A & C) | Concentrated Ammonia | Heating (e.g., 55°C) | Nucleobase Amine Protection |

| Isobutyryl (on G) | Concentrated Ammonia | Heating (e.g., 55°C) | Nucleobase Amine Protection |

Functionalization for Advanced Material Science Applications (focusing on chemical role)

The ketone and ester functionalities inherent in the 2-Methyl-4-oxopentyl acetate structure provide versatile handles for chemical modification, enabling its use as a building block in material science. The ability to selectively functionalize molecules containing keto-ester groups is a significant area of research in synthetic chemistry.

Recent advances have demonstrated the ability to achieve C-H bond functionalization of ketones and esters. nih.govnih.govresearchgate.net For instance, palladium-catalyzed reactions can be used for the arylation and hydroxylation of the methyl groups at the β-position relative to the carbonyl group. nih.govnih.govresearchgate.net These methods allow for the strategic modification of the carbon skeleton of keto-ester compounds, opening pathways to new molecular structures. Such transformations are valuable for creating spirocyclic and fused ring systems, which are of interest in medicinal chemistry and materials science. nih.govnih.gov

Furthermore, the introduction of an α-keto ester functional group into aromatic systems has been achieved through platinum-catalyzed C-H acylation. acs.org This highlights the reactivity of the keto-ester moiety and its potential for incorporation into larger, functional molecules. The development of these synthetic methods provides a toolkit for chemists to precisely modify molecules like 2-Methyl-4-oxopentyl acetate, thereby tailoring their properties for specific applications in advanced materials. The functionalized derivatives could be used as monomers in polymerization reactions, as cross-linking agents, or as components in the synthesis of functional polymers with tailored thermal or optical properties.

Future Directions and Emerging Research Avenues in 2 Methyl 4 Oxopentyl Acetate Chemistry

Innovations in Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including flavor and fragrance compounds like 2-methyl-4-oxopentyl acetate (B1210297). jopir.inalliedacademies.org A significant focus is on the development of biocatalytic methods, which utilize enzymes to carry out chemical transformations with high selectivity and under mild conditions, thereby reducing energy consumption and waste generation. jopir.in

For the synthesis of 2-methyl-4-oxopentyl acetate, which contains both a ketone and an ester functional group, enzymes such as lipases and alcohol dehydrogenases are of particular interest. Lipases can be employed for the enantioselective acylation or deacylation steps, which is crucial for producing specific stereoisomers of the compound, often a requirement in the fragrance industry. rsc.org Alcohol dehydrogenases are valuable for the stereoselective reduction of a precursor diketone to the corresponding keto-alcohol, a key intermediate in the synthesis of 2-methyl-4-oxopentyl acetate. nih.govacsgcipr.org The use of whole-cell biocatalysts, where the enzyme is utilized within its natural cellular environment, can offer advantages in terms of cofactor regeneration and enzyme stability. nih.gov

Another key aspect of green synthesis is the replacement of conventional volatile organic compounds (VOCs) with more environmentally friendly solvents. neuroquantology.com Research into "green" solvents such as ionic liquids, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) is ongoing. neuroquantology.com For the synthesis of acetate esters, the use of greener solvent alternatives is being explored to minimize the environmental impact of the production process. rsc.org The ideal green synthesis of 2-methyl-4-oxopentyl acetate would involve a biocatalytic route performed in a green solvent or even under solvent-free conditions.

The following table summarizes potential green chemistry approaches for the synthesis of 2-methyl-4-oxopentyl acetate:

| Green Chemistry Approach | Description | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, alcohol dehydrogenases) to catalyze key reaction steps. | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, reduced byproducts, biodegradable catalysts. |

| Green Solvents | Replacement of traditional organic solvents with alternatives like water, supercritical CO2, or bio-derived solvents. | Reduced environmental pollution, improved safety, potential for easier product separation. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation, increased efficiency. |

| Renewable Feedstocks | Utilization of starting materials derived from renewable biological sources instead of petrochemicals. | Reduced carbon footprint, enhanced sustainability. |

Advanced Catalyst Design for Enhanced Selectivity and Efficiency in Oxopentyl Acetate Chemistry

The development of advanced catalysts is paramount for improving the selectivity and efficiency of synthetic routes leading to 2-methyl-4-oxopentyl acetate. Research in this area is focused on both heterogeneous and homogeneous catalysis, with a strong emphasis on creating catalysts that can be easily recovered and reused, a key principle of green chemistry. rsc.orgmdpi.com

In the context of achieving high stereoselectivity, asymmetric catalysis is a major research focus. Chiral organocatalysts and metal complexes with chiral ligands are being developed to control the formation of specific enantiomers or diastereomers of 2-methyl-4-oxopentyl acetate and its precursors. wikipedia.orgwikipedia.org For the reduction of a ketone functionality, for example, chiral catalysts can direct the addition of a hydride to one face of the carbonyl group, leading to a single enantiomer of the resulting alcohol. wikipedia.orgwikipedia.org

The table below outlines different types of advanced catalysts and their potential applications in the synthesis of 2-methyl-4-oxopentyl acetate:

| Catalyst Type | Potential Application | Key Advantages |

| Heterogeneous Catalysts | Michael addition, condensation reactions, selective hydrogenations. | Ease of separation and recyclability, improved process sustainability. |

| Homogeneous Catalysts | Asymmetric reductions, fine-tuned selective transformations. | High activity and selectivity, milder reaction conditions. |

| Biocatalysts (Immobilized) | Enantioselective reductions and esterifications. | High specificity, operational stability, and reusability. |

| Nanocatalysts | Various catalytic steps with high surface area to volume ratio. | Enhanced reactivity and potential for novel catalytic activities. |

Integration of Flow Chemistry and Automation in Synthetic Routes

The integration of continuous flow chemistry and automation represents a paradigm shift in the synthesis of fine chemicals, offering significant advantages over traditional batch processing. acs.orgmt.comseqens.com This approach is particularly well-suited for the synthesis of 2-methyl-4-oxopentyl acetate, as it allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety. acs.orgmt.comseqens.com